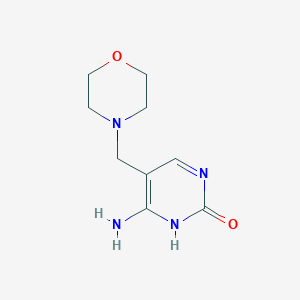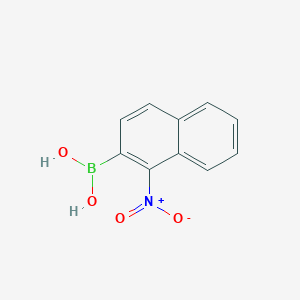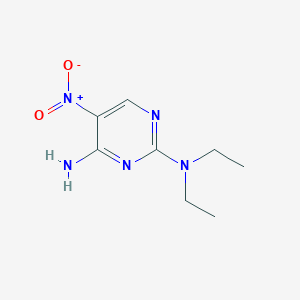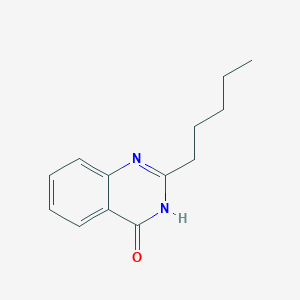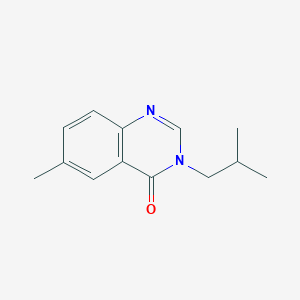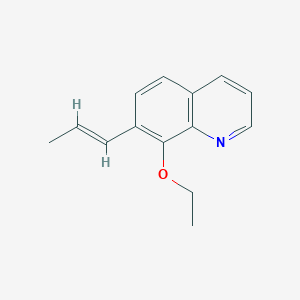
1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a focal point of research in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one typically involves the reaction of indole with suitable aldehydes under specific conditions. One common method includes the use of paraformaldehyde and calcium oxide (CaO) in a solvent-free environment . This reaction is carried out under neat conditions, where CaO plays a crucial role in facilitating the reaction.
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or ethanol.
Substitution: Halogens, alkylating agents, and other electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules.
3-(1H-Indol-3-yl)-1,2,4-oxidizable derivatives: Known for their inhibitory activity against specific enzymes.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Studied for its potential antiviral and anti-inflammatory properties.
Uniqueness: 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one stands out due to its unique structural features and diverse range of biological activities.
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)13(16)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,15H,8H2,1-3H3 |
Clave InChI |
QFQSAHNUIGJCBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




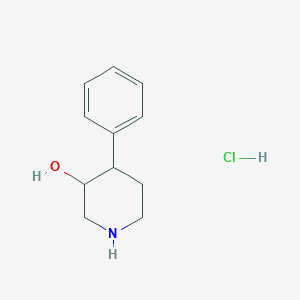

![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)

![1-(1,2-Dihydronaphtho[2,1-b]furan-2-yl)ethanone](/img/structure/B11889580.png)
![1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11889587.png)
